S-Phenyl-L-cysteine
Overview
Description
S-Phenyl-L-cysteine is an amino acid with the molecular formula C9H11NO2S and a molecular weight of 197.25 . It is also known by other names such as 3-(Phenylthio)-L-Alanine and 4-Thia-L-homophenylalanine .
Synthesis Analysis
S-Phenyl-L-cysteine can be synthesized in a highly efficient manner from inexpensive bromobenzene using tryptophan synthase through a chemoenzymatic method . The process starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase .Molecular Structure Analysis
The molecular structure of S-Phenyl-L-cysteine consists of a phenyl group attached to a cysteine molecule via a sulfur atom . The SMILES string representation of the molecule isNC@@HC(O)=O
. Chemical Reactions Analysis
S-Phenyl-L-cysteine can be synthesized from thiophenol and L-serine using a recombinant tryptophan synthase . It can also be a precursor for the synthesis of S-phenylmercapturic acid, a urinary metabolite of benzene .Physical And Chemical Properties Analysis
S-Phenyl-L-cysteine has a density of 1.3±0.1 g/cm3, a boiling point of 361.5±37.0 °C at 760 mmHg, and a flash point of 172.4±26.5 °C . It also has a molar refractivity of 53.9±0.4 cm3, a polar surface area of 89 Å2, and a molar volume of 152.6±5.0 cm3 .Scientific Research Applications
Antiretroviral/Protease Inhibitor for HIV : S-Phenyl-L-cysteine has potential as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV). A study by Xu et al. (2019) demonstrated an efficient preparation method for optically active S-Phenyl-L-cysteine using a chemoenzymatic method, which is significant for its potential in HIV treatment (Xu, Zhang, Gao, & Yue, 2019).
Cysteine-Selective Fluorescent Probe : Kim et al. (2019) developed a cysteine-selective fluorescent probe based on O-phenyl benzothioate native chemical ligation. This probe demonstrates a high sensitivity and selectivity towards cysteine and can be used for sensing cysteine in cancer cells, contributing to the understanding of cysteine's role in physiological processes (Kim, Moon, Kim, Huh, Kim, Kim, & Kim, 2019).
Cysteine in Human Health : Plaza et al. (2018) reviewed the use of the amino acid L-Cysteine in improving human health and treating diseases. Their findings indicate a significant increase in publications on the use of L-Cysteine, highlighting its role in nutraceutical industries and personalized medicine (Plaza, García-Galbis, & Martínez-Espinosa, 2018).
Functional Cysteines in Proteomes : Weerapana et al. (2010) described a method for profiling the intrinsic reactivity of cysteine residues in biological systems. This study helps in understanding the diverse biochemical functions of cysteines, including S-Phenyl-L-cysteine, in proteins (Weerapana, Wang, Simon, Richter, Khare, Dillon, Bachovchin, Mowen, Baker, & Cravatt, 2010).
L-Cysteine Metabolism and Nutrition : Yin et al. (2016) discussed the important role of L-Cysteine in cellular homeostasis and its implications for nutrition and therapy. This study provides insights into the metabolic pathways of L-cysteine, potentially including derivatives like S-Phenyl-L-cysteine (Yin, Ren, Yang, Duan, Huang, Fang, Li, Li, Yin, Hou, Kim, & Wu, 2016).
Matrix Metalloproteinases Inhibitors : Constanze et al. (1997) explored the use of L-cysteine derivatives, including S-Phenyl-L-cysteine, as inhibitors for matrix metalloproteinases (MMPs). This has potential applications in treating diseases involving MMPs (Constanze, Müller, von Roedern, Grams, Nagase, & Moroder, 1997).
Carboxypeptidase A Inhibitors : Park and Kim (2002) synthesized a series of cysteine derivatives as inhibitors for carboxypeptidase A, highlighting the potential of S-Phenyl-L-cysteine in this context (Park & Kim, 2002).
Leukocyte Metabolism Studies : Weisberger, Suhrland, and Seifter (1956) investigated the role of L-cysteine and its analogues, such as S-Phenyl-L-cysteine, in leukemic leukocytes' metabolism (Weisberger, Suhrland, & Seifter, 1956).
Safety And Hazards
S-Phenyl-L-cysteine is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
properties
IUPAC Name |
(2R)-2-amino-3-phenylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUBQWNJDIAEES-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187882 | |
Record name | beta-Phenylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | S-Phenylcysteine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17692 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
S-Phenyl-L-cysteine | |
CAS RN |
34317-61-8 | |
Record name | beta-Phenylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Phenylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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